
Benzonitrile, 2-(dimethylamino)-5-(trifluoromethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzonitrile, 2-(dimethylamino)-5-(trifluoromethoxy)- is an organic compound characterized by the presence of a benzonitrile core substituted with a dimethylamino group at the 2-position and a trifluoromethoxy group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: This process can be achieved using various reagents and catalysts, such as trifluoromethyl iodide (CF3I) and copper catalysts, under controlled conditions . The dimethylamino group can be introduced via nucleophilic substitution reactions using dimethylamine and appropriate leaving groups.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by final functionalization steps. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Benzonitrile, 2-(dimethylamino)-5-(trifluoromethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reagents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Dimethylamine in the presence of a suitable base, such as sodium hydride (NaH).
Major Products:
Oxidation: Formation of benzonitrile oxides.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted benzonitriles.
Applications De Recherche Scientifique
Benzonitrile, 2-(dimethylamino)-5-(trifluoromethoxy)- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Mécanisme D'action
The mechanism of action of benzonitrile, 2-(dimethylamino)-5-(trifluoromethoxy)- involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes. The dimethylamino group can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. Detailed studies on the molecular targets and pathways involved are essential to fully understand its mechanism of action.
Comparaison Avec Des Composés Similaires
4-(N,N-Dimethylamino)benzonitrile (DMABN): Known for its dual fluorescence properties and used as a model compound in photophysical studies.
4-Amino-2-(trifluoromethyl)benzonitrile: Utilized in various chemical syntheses and industrial applications.
Uniqueness: Benzonitrile, 2-(dimethylamino)-5-(trifluoromethoxy)- is unique due to the combined presence of the trifluoromethoxy and dimethylamino groups, which impart distinct chemical and physical properties
Propriétés
Formule moléculaire |
C10H9F3N2O |
|---|---|
Poids moléculaire |
230.19 g/mol |
Nom IUPAC |
2-(dimethylamino)-5-(trifluoromethoxy)benzonitrile |
InChI |
InChI=1S/C10H9F3N2O/c1-15(2)9-4-3-8(5-7(9)6-14)16-10(11,12)13/h3-5H,1-2H3 |
Clé InChI |
SILDUDPUZGLZCS-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=C(C=C(C=C1)OC(F)(F)F)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyridazine-4-carboxamide](/img/structure/B14786304.png)

![4-Amino-1-[4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B14786312.png)
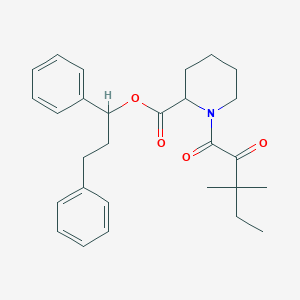
![5-[4-(Trifluoromethyl)phenyl]penta-2,4-dienoic acid](/img/structure/B14786330.png)
![2-(7,8-Difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-11-hexoxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione;methanesulfonic acid](/img/structure/B14786331.png)
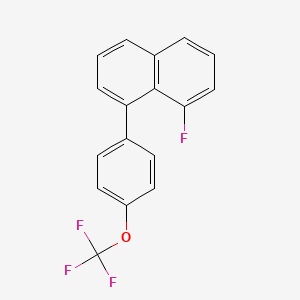
![tert-Butyl 1-benzyl-6,6-dimethylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B14786353.png)
![7-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)dibenzo[c,h]acridine](/img/structure/B14786360.png)
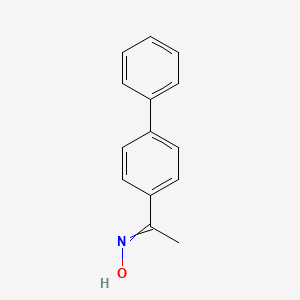
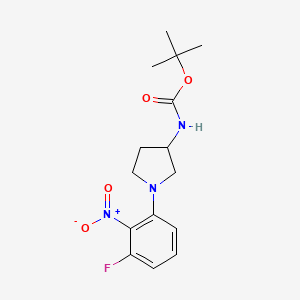
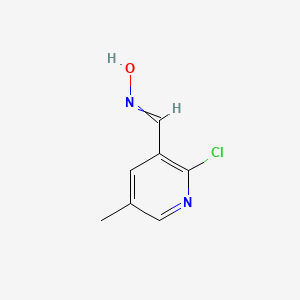
![(2S)-2-(1H-indazol-6-yl)spiro[2.2]pentane-2-carbonitrile](/img/structure/B14786373.png)
![2-[4-(3-methylpyrazin-2-yl)phenyl]-N-[1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl]acetamide](/img/structure/B14786379.png)
